REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([OH:13])=[C:6]([F:14])[C:5]=1[F:15]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([OH:13])=[C:6]([F:14])[C:5]=1[F:15]
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Name
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2,3-difluoro-4-hydroxy-5-nitro-benzoic acid methyl ester
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Quantity
|
2.2 g
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Type
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reactant
|
Smiles
|
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])O)F)F)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
CO
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Name
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|
Quantity
|
0.8 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
|
the filtrate was evaporated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C(=C1)N)O)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |